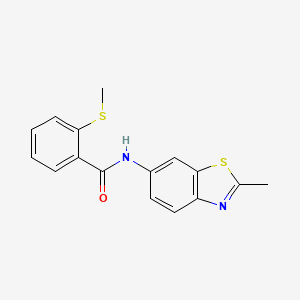

![molecular formula C24H19FN2O4 B6510114 3-[2-(4-fluorophenoxy)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 847405-36-1](/img/structure/B6510114.png)

3-[2-(4-fluorophenoxy)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[2-(4-Fluorophenoxy)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (hereon referred to as MFBC) is a heterocyclic compound belonging to the benzofuran family, which is a group of organic compounds with a fused five-membered ring. It has been studied for its potential applications in the field of medicinal chemistry and drug discovery due to its unique chemical structure. MFBC is a versatile compound and can be used in the synthesis of various other compounds.

Scientific Research Applications

MFBC has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson’s disease and Alzheimer’s disease. Additionally, MFBC has been studied for its potential applications in the field of materials science, as it can be used in the synthesis of various polymers and nanomaterials.

Mechanism of Action

The exact mechanism of action of MFBC is not yet fully understood. However, it is believed to act by targeting specific proteins and enzymes involved in inflammation, cancer, and neurological disorders. It is also believed to act by altering the activity of certain ion channels, which are responsible for the flow of ions across cell membranes.

Biochemical and Physiological Effects

MFBC has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and excitotoxicity. Additionally, MFBC has been shown to have anti-diabetic effects, as it can reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The main advantage of using MFBC in lab experiments is its versatility. It can be used in the synthesis of various other compounds and materials, making it a useful tool for researchers. Additionally, it can be synthesized using a variety of methods, making it a cost-effective option for lab experiments. However, one of the main limitations of using MFBC in lab experiments is its instability. It is sensitive to light and heat, which can lead to degradation of the compound.

Future Directions

The potential future directions for MFBC include further research into its anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further research into its potential neuroprotective and anti-diabetic effects should be conducted. Additionally, research into its potential applications in the field of materials science should be explored, as it can be used in the synthesis of various polymers and nanomaterials. Finally, research into its stability should be conducted, as it is sensitive to light and heat and can degrade quickly.

Synthesis Methods

MFBC can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Ullmann reaction. The most common method is the Suzuki-Miyaura coupling reaction, which involves the formation of a palladium-catalyzed carbon-carbon bond. This reaction requires a base such as sodium carbonate and a palladium catalyst such as Pd(PPh3)4. The reaction is conducted in an aqueous solution at room temperature and is typically complete in 1-2 hours. The Ullmann reaction is another method used to synthesize MFBC, which involves the formation of a copper-catalyzed carbon-carbon bond. This reaction requires a base such as sodium hydroxide and a copper catalyst such as CuCl2. The reaction is conducted in an aqueous solution at temperatures ranging from 80-120°C and is typically complete in 2-3 hours.

properties

IUPAC Name |

3-[[2-(4-fluorophenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-15-6-10-17(11-7-15)26-24(29)23-22(19-4-2-3-5-20(19)31-23)27-21(28)14-30-18-12-8-16(25)9-13-18/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCBRROSKQSQGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6510037.png)

![N-[(furan-2-yl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B6510044.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one](/img/structure/B6510066.png)

![N-(2-methoxyethyl)-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B6510074.png)

![N-(4-methylcyclohexyl)-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B6510092.png)

![1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/structure/B6510095.png)

![N-[2-(4-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B6510105.png)

![3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B6510109.png)

![5-(3-chloro-4-fluorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510125.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfanyl)benzamide](/img/structure/B6510133.png)

![5-(5-chloro-2-methylphenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510142.png)

![5-(3-chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510147.png)

![3-benzyl-5-(3-chlorophenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B6510155.png)